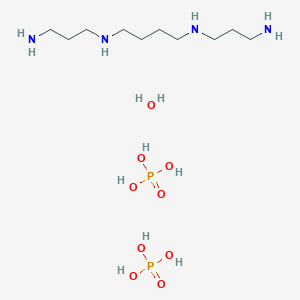

Bis(phosphoric acid) spermine hydrate

Description

BenchChem offers high-quality Bis(phosphoric acid) spermine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(phosphoric acid) spermine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.2H3O4P.H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4;/h13-14H,1-12H2;2*(H3,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEQSRGOPPXDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.O.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H34N4O9P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Bis Phosphoric Acid Spermine Hydrate

Synthetic Routes for Bis(phosphoric acid) Spermine (B22157) Hydrate (B1144303)

The synthesis of bis(phosphoric acid) spermine hydrate is primarily achieved through a direct acid-base reaction, followed by crystallization. This process leverages the basic nature of the spermine molecule and the acidic properties of phosphoric acid to form a stable salt.

The most direct method for synthesizing bis(phosphoric acid) spermine hydrate involves the reaction of spermine with phosphoric acid. Spermine (C₁₀H₂₆N₄) is a strong organic base due to its four amine groups, while phosphoric acid (H₃PO₄) is a mineral acid. When an aqueous solution of phosphoric acid is added to an aqueous solution of spermine, a neutralization reaction occurs, leading to the immediate precipitation of the salt, spermine phosphate (B84403) hexahydrate (C₁₀H₂₆N₄ · 2H₃PO₄ · 6H₂O). tandfonline.com This reaction is driven by the protonation of the amino and imino groups of spermine by the phosphoric acid. tandfonline.comtandfonline.com

Historically, the isolation of this compound from biological sources, such as semen and testis, relied on similar principles. Early methods involved extracting the finely ground tissue with warm, slightly ammoniated water, followed by precipitation and crystallization. scispace.com The identity of spermine phosphate was first confirmed in 1924 after its isolation from ox pancreas. nih.gov

Following the initial precipitation, purification is typically achieved through recrystallization. A common historical method involves dissolving the crude precipitate in boiling water and allowing the solution to cool, sometimes with the addition of alcohol to reduce the salt's solubility and promote crystallization. scispace.com

Detailed structural studies have been performed on the resulting crystals. Neutron diffraction analysis at 125 K revealed that spermine phosphate hexahydrate crystallizes in the monoclinic space group P2(1)/a. nih.gov The crystal structure consists of sheets of spermine long chains and hydrogen-bonded monohydrogen phosphate (HPO₄²⁻) chains. tandfonline.comnih.gov These sheets create channels that contain hydrogen-bonded water molecules, forming the hexahydrate. nih.gov

Table 1: Crystallographic Data for Spermine Phosphate Hexahydrate at 125 K

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/a |

| a | 7.931 (1) Å |

| b | 23.158 (5) Å |

| c | 6.856 (2) Å |

| β | 113.44 (2) ° |

| Formula | (C₁₀H₃₀N₄)²⁺(HPO₄)₄²⁻·12H₂O |

Data sourced from a neutron diffraction study. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of Bis(phosphoric acid) Spermine Hydrate

While specific studies focused solely on the optimization of this synthesis are not prevalent in the reviewed literature, general principles of acid-base salt formation and crystallization apply. The yield of the reaction is contingent upon achieving complete precipitation of the salt from the solution. Key factors influencing this include the stoichiometry of the reactants, the concentration of the solutions, temperature control during reaction and crystallization, and the potential use of an anti-solvent, such as alcohol, to decrease the product's solubility in the mother liquor. scispace.com

Historical isolation methods provide some indication of yields from biological sources. For instance, working up approximately 25 cc of semen yielded 32 mg of spermine phosphate, corresponding to a yield of about 0.13%. scispace.com Another method involving precipitation with alcohol from six testes (2 kg) was noted to be tedious, with a yield of only 10-15 mg. scispace.com

Purity Assessment Methodologies for Synthesized Bis(phosphoric acid) Spermine Hydrate

Assessing the purity of synthesized bis(phosphoric acid) spermine hydrate involves a combination of chromatographic and spectroscopic techniques to separate, quantify, and structurally verify the compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination and quantification of polyamines like spermine. nih.gov The analysis is typically performed on a reversed-phase column. nih.gov Since polyamines lack a strong chromophore, pre-column derivatization is necessary for UV or fluorescence detection, which offers high sensitivity. nih.govresearchgate.net

Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like N-acetyl-L-cysteine) to form fluorescent derivatives, or 4-fluoro-3-nitrobenzenotrifluoride (FNBT) for detection via mass spectrometry. nih.govresearchgate.net The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov These methods are highly sensitive, with detection limits in the picomole to femtomole range. nih.govnih.gov

Table 2: Examples of HPLC Methods for Spermine Analysis

| Derivatizing Agent | Column | Mobile Phase | Detection | Retention Time (Spermine) |

|---|---|---|---|---|

| o-Phthalaldehyde/N-acetyl-L-cysteine | Reversed-phase C18 | Gradient elution | Fluorescence (Ex: 340 nm, Em: 450 nm) | Not specified |

| 4-fluoro-3-nitrobenzenotrifluoride (FNBT) | Reversed-phase | Gradient: 0.1% formic acid and methanol | ESI-MS/MS | Not specified |

| Not specified (dansylation implied) | Reversed-phase | Gradient: water-organic | UV and Fluorescence | ~15 min (total run) |

| Not specified | Not specified | Not specified | Not specified | ~21.7 min |

Data compiled from various HPLC methodologies. nih.govnih.govresearchgate.netmdpi.com

Spectroscopic methods are essential for confirming the chemical structure and purity of the synthesized salt.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups and confirm the protonation state of the molecule. The IR spectrum of spermine phosphate hexahydrate shows characteristic vibrational bands that confirm the protonation of spermine's amino (NH₂⁺) and imino (NH₂⁺) groups and the presence of the monohydrogen phosphate ion (HPO₄²⁻). tandfonline.comtandfonline.com The stretching modes of the CH₂ groups are typically observed in the 2800–3100 cm⁻¹ region. tandfonline.com

Table 3: Key Vibrational Frequencies (cm⁻¹) for Spermine Phosphate Hexahydrate

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3072, 2873, 2558, 2505 | CH₂ stretching modes |

| 1130, 1085, 1030, 968 | HPO₄²⁻ stretching modes |

| 620, 568, 532, 420 | HPO₄²⁻ bending modes |

Data sourced from vibrational spectral analysis. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR spectroscopy can be employed for structural verification. ¹H NMR spectra can confirm the presence of the spermine backbone. Studies have shown that the chemical shifts and signal multiplicity of the methylene (B1212753) protons adjacent to the nitrogen atoms in spermine change significantly when dissolved in a phosphate buffer, indicating a strong interaction and salt formation. researchgate.net ³¹P NMR spectroscopy is used to analyze the phosphate component. It can confirm the presence of phosphate in the sample and study its complexation with the spermine polycation. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (HPLC-MS/MS), is a powerful tool for confirming the identity and purity of the compound. Using electrospray ionization (ESI) in positive mode, the spermine cation can be identified by its mass-to-charge ratio. nih.gov For quantification in complex matrices, multiple reaction monitoring (MRM) is used, where a specific precursor ion of derivatized spermine is selected and fragmented to produce a characteristic quantifier ion. For example, in one method, the precursor/quantifier ion pair for derivatized spermine (SPM) was 959.8/507.2 m/z. nih.gov

Strategies for Analog Synthesis and Chemical Modification of Bis(phosphoric acid) Spermine Hydrate

The creation of analogs of bis(phosphoric acid) spermine hydrate involves sophisticated synthetic organic chemistry techniques. These strategies are designed to produce molecules with specific structural changes, such as alterations in the length of the carbon chains, the introduction of substituents on the nitrogen atoms, or modifications to the phosphate groups themselves.

A primary strategy for analog synthesis is the use of protecting groups . Given that spermine contains two primary and two secondary amino groups, regioselective modification can be challenging. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are employed to temporarily block certain amino groups, allowing for chemical reactions to occur at specific, unprotected sites. rutgers.edu For instance, a tri-Boc-protected spermine can be synthesized, leaving one terminal amino group free for further modification, such as alkylation or acylation. researchgate.net Following the desired modification, the protecting groups are removed to yield the final, selectively modified spermine analog, which can then be phosphorylated.

Alkylation and Acylation are common methods for modifying the spermine backbone. researchgate.net Alkylation introduces alkyl groups onto the nitrogen atoms, while acylation introduces acyl groups. These modifications can alter the charge distribution and steric properties of the resulting analog. For example, N,N'-bis(ethyl)polyamines have been synthesized and are known to be readily transported into cells. nih.gov

The synthesis of phosphate-based transition-state analogues represents a more direct approach to creating molecules that can interact with enzymes involved in polyamine metabolism. nih.govnih.gov This can involve the use of reagents like phosphoryl chloride (POCl3) to introduce phosphate groups onto hydroxyl or amino functionalities. thejcdp.com For instance, a method for phosphorylating a Bis-GMA analog involved the use of POCl3 in the presence of triethylamine. thejcdp.com This approach could theoretically be adapted for the phosphorylation of the terminal amino groups of spermine.

Another innovative approach involves the synthesis of bis(phosphonic acid)amino-polymers . In one study, polymers with terminal amino groups were converted to bis(phosphonic acid)amino-polymers in a one-pot reaction. researchgate.net This demonstrates a method for introducing bis(phosphonic acid) groups, which are structurally similar to the bis(phosphoric acid) moieties of interest.

Furthermore, the synthesis of spermine dimers showcases another strategy for creating larger, more complex analogs. In this approach, two spermine molecules are linked together, often via their terminal amino groups, using various linker molecules. nih.gov These dimeric structures can then potentially be phosphorylated to create bis(phosphoric acid) spermine hydrate analogs with significantly different spatial arrangements.

The following table summarizes some of the key synthetic strategies and the types of analogs that can be produced:

| Synthetic Strategy | Description | Type of Analog Produced | Key Reagents/Techniques |

| Protecting Group Chemistry | Temporarily blocking specific amino groups to allow for regioselective modification. | N-substituted spermine analogs | tert-butoxycarbonyl (Boc), 2-Nitrobenzenesulfonyl chloride |

| Alkylation/Acylation | Introduction of alkyl or acyl groups onto the nitrogen atoms of the spermine backbone. | N-alkyl and N-acyl spermine analogs | Alkyl halides, Acyl chlorides |

| Phosphorylation | Direct introduction of phosphate or phosphonate (B1237965) groups. | Phosphate and phosphonate esters/amides | Phosphoryl chloride (POCl3), Phosphoric acid |

| Dimerization | Linking two spermine molecules together. | Spermine dimers | Dicarboxylic acids, Naphthalenedisulfonic acid |

Detailed research findings have shown that the specific structure of the analog can significantly influence its properties. For example, the charge of the molecule has been found to be a critical factor in its interaction with cellular transporters. nih.gov The synthesis of a variety of analogs allows for the exploration of these structure-activity relationships, providing valuable insights into the biological roles of phosphorylated polyamines.

Advanced Structural Elucidation and Characterization of Bis Phosphoric Acid Spermine Hydrate

Crystallographic Elucidation of Bis(phosphoric acid) Spermine (B22157) Hydrate (B1144303)

Crystallography, particularly X-ray diffraction, has been instrumental in defining the precise atomic arrangement of bis(phosphoric acid) spermine hydrate in its crystalline form, spermine phosphate (B84403) hexahydrate.

Single-Crystal X-ray Diffraction Analysis of Bis(phosphoric acid) Spermine Hydrate Structure

Single-crystal X-ray and neutron diffraction studies have revealed that spermine phosphate hexahydrate crystallizes in the monoclinic space group P2(1)/a. nih.gov The analysis provides detailed information on the unit cell dimensions, which define the fundamental repeating unit of the crystal. nih.govoup.com The spermine cation within the crystal lattice adopts a specific, ordered conformation, and its bond lengths and angles have been determined with high precision. gatech.edugatech.edu For instance, C-N bond lengths average around 1.50 Å, with bond angles in the range of 109° to 112°. gatech.edu The structure consists of doubly protonated spermine cations, (C₁₀H₃₀N₄)²⁺, and monohydrogen phosphate anions, (HPO₄)²⁻, along with water molecules of crystallization. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₀H₃₀N₄²⁺ · 2(HPO₄²⁻) · 6H₂O |

| Crystal System | Monoclinic |

| Space Group | P2(1)/a |

| a | 7.931 Å - 7.955 Å |

| b | 23.158 Å - 23.216 Å |

| c | 6.856 Å - 6.870 Å |

| β | 113.44° - 113.65° |

| Z (Formula units per unit cell) | 2 |

Hydrogen Bonding Networks and Supramolecular Assembly in Solid-State Bis(phosphoric acid) Spermine Hydrate

The solid-state structure of spermine phosphate hexahydrate is a remarkable example of supramolecular assembly, governed primarily by an extensive and intricate network of hydrogen bonds. The structure is organized into distinct sheets: one type of sheet is composed of the long spermine chains, while the other consists of phosphate ions and water molecules. oup.com These two types of sheets are stacked alternately and are held together by strong N-H···O hydrogen bonds between the ammonium (B1175870)/aminium groups of spermine and the oxygen atoms of the phosphate anions. oup.com

The spermine molecules are strongly linked to the phosphate ions, with the vast majority of the hydrogen bonds from the spermine's nitrogen atoms directed towards the phosphate groups, and only a few towards water molecules. oup.com The phosphate ions themselves form hydrogen-bonded chains (···O₂-P-O₄-H···) that run along the a-axis. oup.com The spermine molecules are arranged in a planar herring-bone pattern. oup.com This layered and interconnected assembly, mediated by a dense network of hydrogen bonds, dictates the physical properties and stability of the crystalline solid.

Spectroscopic Investigations of Bis(phosphoric acid) Spermine Hydrate

Spectroscopic methods provide complementary information to crystallographic data, offering insights into the molecule's conformational dynamics, bonding environment, and the nature of its functional groups, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis

NMR spectroscopy is a powerful tool for studying the structure and interactions of bis(phosphoric acid) spermine hydrate in solution.

¹H and ¹³C NMR: The interaction between spermine and phosphate can be monitored by ¹H and ¹³C NMR. When spermine is dissolved in a phosphate buffer, significant changes in the chemical shifts and signal multiplicity of the methylene (B1212753) protons (¹H) and carbons (¹³C) adjacent to the nitrogen atoms are observed. researchgate.net This indicates a direct interaction and alteration of the electronic environment of the spermine backbone upon binding to phosphate ions, reflecting the protonation of the amine groups and the formation of ionic bonds. researchgate.net

³¹P NMR: ³¹P NMR is highly effective for studying phosphorus-containing compounds. wikipedia.org The chemical shift of the phosphorus nucleus is sensitive to its bonding environment. In bis(phosphoric acid) spermine hydrate, the phosphate group exists as monohydrogen phosphate (HPO₄²⁻). nih.gov ³¹P NMR can confirm the protonation state and analyze the ionic interactions with the spermine cation. nih.govnih.gov The technique is sensitive enough to detect changes in the phosphate environment, making it valuable for studying the complexation between polyamines and phosphates. nih.gov

| Nucleus | Observation | Interpretation |

|---|---|---|

| ¹H | Changes in chemical shift and signal multiplicity for methylene protons adjacent to nitrogen atoms. | Indicates direct interaction with phosphate, protonation of amine groups, and conformational changes. |

| ¹³C | Changes in chemical shifts for carbons adjacent to nitrogen atoms. | Confirms the alteration of the electronic environment of the spermine backbone due to ionic bonding with phosphate. |

| ³¹P | A single resonance (proton-decoupled) characteristic of the HPO₄²⁻ environment. | Confirms the protonation state of the phosphate and provides information on the ionic interactions within the complex. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Interaction Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in bis(phosphoric acid) spermine hydrate and the nature of the intermolecular interactions.

The spectra are characterized by vibrations corresponding to the spermine cation and the monohydrogen phosphate anion. tandfonline.com The stretching modes of the CH₂ groups of the spermine backbone are typically observed in the 2800–3100 cm⁻¹ region. tandfonline.com The presence of strong bands corresponding to N-H vibrations confirms the protonation of the amino and imino nitrogen atoms. tandfonline.comresearchgate.net

The vibrational modes of the phosphate group are particularly informative. The symmetry of the free phosphate ion (PO₄³⁻) is Td, but in spermine phosphate hexahydrate, it is present as HPO₄²⁻, which has a lower symmetry (C₁). tandfonline.com This reduction in symmetry leads to the appearance of more bands in the spectrum than would be expected for the highly symmetric ion. The spectra show distinct bands for the stretching and bending modes of the P-O and P-OH bonds, confirming the deprotonation of phosphoric acid to form the monohydrogen phosphate anion. tandfonline.com

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| 3072, 2873, 2558, 2505 | CH₂ Stretching Modes | IR/Raman |

| ~1565-1570 | N-H Bending Vibrations | IR |

| ~1120 | C-N Stretching | IR |

| ~1080 | Symmetric PO₃ Stretching | IR/Raman |

| ~980 | P-OH Stretching | Raman |

| ~530 | PO₃ Bending | IR/Raman |

Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical technique for verifying the molecular integrity and elucidating the structure of novel compounds such as bis(phosphoric acid) spermine hydrate. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing polar, non-volatile molecules. In ESI-MS, the intact molecule is typically ionized by protonation, yielding a prominent ion corresponding to its molecular weight, which confirms the compound's integrity. For bis(phosphoric acid) spermine hydrate, this would involve observing the protonated molecular ion [M+H]⁺.

To gain deeper structural insights, tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is employed. wikipedia.org In this process, the precursor ion of interest (e.g., the [M+H]⁺ of bis(phosphoric acid) spermine hydrate) is selected and subjected to collisions with an inert gas like argon or nitrogen. These collisions impart internal energy, leading to the fragmentation of the ion at its most labile bonds. wikipedia.org

The fragmentation of phosphorylated molecules is often characterized by the neutral loss of the phosphoric acid group (H₃PO₄, 98 Da) or related fragments. nih.gov Similarly, the fragmentation of polyamines like spermine follows predictable pathways, primarily involving cleavages of the C-N and C-C bonds within the aliphatic backbone. nih.govyoutube.com For bis(phosphoric acid) spermine hydrate, fragmentation is expected to occur at the phosphate ester linkages and within the spermine core.

Key fragmentation pathways anticipated for bis(phosphoric acid) spermine hydrate include:

Neutral Loss of Phosphoric Acid: The loss of one or both phosphoric acid moieties is a highly probable event.

Cleavage of the Spermine Backbone: Fragmentation along the polyamine chain would produce a series of characteristic iminium ions. nih.govresearchgate.net

Combined Fragmentation: A combination of both phosphate loss and backbone cleavage would generate a complex spectrum of fragment ions, providing a detailed structural fingerprint of the molecule.

Table 1: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Bis(phosphoric acid) Spermine Hydrate

| Fragment Description | Proposed Structure / Formula | Predicted m/z (Monoisotopic) |

|---|---|---|

| Protonated Molecular Ion | [C₁₀H₂₈N₄O₈P₂ + H]⁺ | 399.14 |

| Loss of one phosphoric acid | [M + H - H₃PO₄]⁺ | 301.10 |

| Loss of two phosphoric acids | [M + H - 2(H₃PO₄)]⁺ | 203.06 |

| Spermine fragment ion | [Spermine + H]⁺ | 203.22 |

| Cleavage at internal C-N bond | [C₇H₁₈N₃O₄P + H]⁺ | 256.10 |

| Cleavage at terminal C-N bond | [C₃H₉N₂O₄P + H]⁺ | 185.03 |

Computational Approaches to Structural Prediction and Validation of Bis(phosphoric acid) Spermine Hydrate

Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict and validate the structure of molecules with high accuracy. nih.govresearchgate.net For bis(phosphoric acid) spermine hydrate, DFT calculations are essential for determining its most stable three-dimensional conformation, known as the ground state geometry. By employing a functional, such as the widely used B3LYP, in conjunction with an appropriate basis set (e.g., 6-311++G(d,p)), the electronic structure of the molecule is calculated, and its geometry is optimized to find the lowest energy arrangement of its atoms. nih.govacs.orgresearchgate.netrsc.org This provides precise data on bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's structure. researchgate.net

Furthermore, DFT is used to perform vibrational analysis, which calculates the frequencies of the molecule's normal modes of vibration. nih.gov These calculated frequencies correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.govrsc.orgyoutube.com Comparing the computationally predicted vibrational spectrum with an experimentally obtained spectrum is a critical step in structural validation. sigmaaldrich.com A good correlation between the theoretical and experimental spectra confirms that the calculated ground state geometry is an accurate representation of the actual molecular structure. researchgate.net For bis(phosphoric acid) spermine hydrate, this analysis would focus on characteristic vibrational modes, such as the stretching of P=O, P-O, C-N, and N-H bonds. nih.govnih.gov

Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for Key Functional Groups in Bis(phosphoric acid) Spermine Hydrate

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| P=O Asymmetric Stretch | Phosphate | 1250 - 1350 |

| P-O-C Stretch | Phosphate Ester | 950 - 1090 |

| N-H Bend | Amine | 1580 - 1650 |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

| O-H Stretch | Phosphoric Acid / Hydrate | 3200 - 3600 |

Molecular Mechanics Force Field Development and Refinement

Molecular Mechanics (MM) is a computational method that enables the simulation of large molecular systems, such as the interaction of bis(phosphoric acid) spermine hydrate with biological macromolecules. These simulations rely on a set of parameters known as a force field (e.g., AMBER, CHARMM), which defines the potential energy of the system. arxiv.orgumich.eduresearchgate.net However, standard force fields often lack accurate parameters for non-standard molecules or residues. uiuc.eduambermd.orgnih.gov

For bis(phosphoric acid) spermine hydrate, the specific combination of a polyamine backbone and terminal phosphoric acid groups represents a non-standard entity for which existing force field parameters may be inadequate. nih.govnih.gov Therefore, a crucial step is the development and refinement of specific parameters to accurately describe its behavior in molecular dynamics (MD) simulations. bohrium.comnih.gov

The refinement process typically involves:

Initial Parameter Assignment: Missing parameters for bond lengths, angles, and dihedrals are often initially estimated by analogy to similar, well-parameterized chemical groups. nih.gov

Quantum Mechanical Calculations: High-level quantum mechanical calculations, usually DFT, are performed on the molecule or its fragments to generate data on its potential energy surface. nih.gov

Parameter Fitting: The MM parameters are then adjusted and optimized to reproduce the quantum mechanical data as closely as possible. This ensures that the force field accurately represents the molecule's conformational energies and behavior. nih.govpkusz.edu.cn

This meticulous process results in a refined force field that can be used to perform reliable and predictive MD simulations, offering insights into the dynamic properties and interactions of bis(phosphoric acid) spermine hydrate. arxiv.org

Table 3: Key Molecular Mechanics Parameters Requiring Refinement for Bis(phosphoric acid) Spermine Hydrate

| Parameter Type | Description | Affected Groups |

|---|---|---|

| Bond Parameters | ||

| Equilibrium Bond Length (r_eq) | The optimal distance between two bonded atoms. | P-O, O-C, C-N |

| Force Constant (K_r) | The stiffness of the bond. | P-O, O-C, C-N |

| Angle Parameters | ||

| Equilibrium Angle (θ_eq) | The optimal angle between three bonded atoms. | P-O-C, O-C-C, C-N-C |

| Force Constant (K_θ) | The energy required to bend the angle. | P-O-C, O-C-C, C-N-C |

| Dihedral Parameters | ||

| Torsional Profile (V_n) | The rotational energy barrier around a central bond. | C-O-P-O, C-C-N-C, H-N-C-C |

| Non-bonded Parameters | ||

| Partial Atomic Charges (q) | The charge distribution across the molecule. | All atoms |

| Lennard-Jones Parameters (ε, σ) | Defines van der Waals interactions. | All atoms |

Molecular Recognition and Interaction Mechanisms of Bis Phosphoric Acid Spermine Hydrate with Biomolecules

Interactions with Nucleic Acids

Spermine's interaction with nucleic acids is a critical aspect of its biological function, contributing to processes such as DNA packaging, gene regulation, and protein synthesis. acs.org A significant portion of cellular spermine (B22157) is found associated with either DNA or RNA. nih.gov The binding is primarily driven by the electrostatic attraction between the positively charged spermine and the negatively charged phosphate (B84403) backbone of the nucleic acids. iaea.orgnih.gov

Spermine interacts with DNA through a variety of modes, leading to significant structural and conformational changes in the DNA molecule. These interactions are not merely non-specific electrostatic attractions but exhibit a degree of selectivity for both sequence and structure, ultimately impacting DNA's biological functions.

Beyond simple electrostatic attraction to the backbone, spermine exhibits more specific interactions by binding within the grooves of the DNA double helix. Molecular mechanics calculations and experimental evidence suggest that spermine can bind to both the major and minor grooves. nih.gov

Theoretical studies indicate that when spermine is docked into the major groove of B-DNA, it can maximize interactions between its proton-donating groups and proton-accepting sites on the DNA bases, leading to a stable complex. nih.govcapes.gov.br This interaction can induce a bending of the DNA in the major groove. nih.govpnas.org Some models suggest that major groove binding is energetically more favorable than minor groove binding. nih.govcapes.gov.brtaylorfrancis.com

Conversely, other models and experimental findings highlight the importance of minor groove interactions. nih.gov Spermine has been proposed to act as an intra-helical tether by bridging the minor groove and forming electrostatic bonds with phosphates on opposite strands. nih.gov In the Z-DNA conformation, a spermine molecule has been observed to bind within the minor groove, causing a shift of the bases away from the groove. gatech.edu The binding preference and the specific groove interaction can be dependent on the DNA sequence. For instance, interactions in the major groove appear most favorable for alternating purine/pyrimidine sequences. nih.gov

The binding of spermine can stabilize various DNA structures and may lower the energy barriers between different conformational states, allowing for easier interconversion. oup.com This suggests a role for spermine in dynamic processes involving changes in DNA topology. For example, polyamines can enhance the stability of DNA duplexes containing abnormal structures like bulged loops or mismatches, sometimes making them as stable as a perfect duplex. oup.com While direct evidence for spermine's effect on topoisomerases is less detailed, related polyamines are known to activate enzymes like DNA gyrase, which actively introduces supercoils into DNA. nih.govmdpi.comyoutube.comyoutube.com This points to a broader role for polyamines in the enzymatic regulation of DNA topology.

The interaction of spermine with DNA is not entirely random; it exhibits a preference for certain nucleotide sequences. A significant body of research indicates that spermine binds more strongly to DNA regions rich in adenine-thymine (AT) base pairs compared to those rich in guanine-cytosine (GC) pairs. nih.govoup.com

Thermodynamic studies using isothermal titration calorimetry have quantitatively demonstrated this preference. The binding affinity of spermine is highest for DNA with high AT content. nih.gov For example, the binding affinity (Ka) for spermine with Clostridium perfringens DNA (73% AT) is in the order of 106 M-1, whereas for Micrococcus lysodeikticus DNA (28% AT), the affinity is lower, in the order of 105 M-1. This preferential binding to AT-rich regions, particularly A-tracts (stretches of several consecutive A-T pairs), is thought to be a key factor in how spermine modulates DNA structure and function. oup.com However, other studies using molecular dynamics simulations have also suggested preferential binding at 5'-GC steps in the major groove, indicating that the sequence context is complex. nih.gov

Table 1: Thermodynamic Parameters of Spermine Binding to DNAs of Varying GC Content at 293.15 K

| DNA Source (GC %) | Ka (x 105 M-1) | ΔH° (kcal/mol) | ΔG° (kcal/mol) | TΔS° (kcal/mol) |

|---|---|---|---|---|

| Clostridium perfringens (27%) | 14.10 ± 0.11 | -1.140 ± 0.010 | -8.210 ± 0.011 | 7.070 ± 0.009 |

| Escherichia coli (50%) | 6.20 ± 0.05 | 1.120 ± 0.009 | -7.749 ± 0.010 | 8.869 ± 0.012 |

| Micrococcus lysodeikticus (72%) | 4.81 ± 0.09 | 2.150 ± 0.011 | -7.587 ± 0.021 | 9.737 ± 0.015 |

Data adapted from Kabir A, Suresh Kumar G (2013) PLoS ONE 8(7): e70510. nih.gov

Spermine is known to be largely bound to RNA within the cell. nih.gov Similar to its interaction with DNA, spermine binding stabilizes RNA structures, primarily through electrostatic interactions with the phosphate backbone. nih.gov This is particularly important for the function of many RNA molecules, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), which require specific and stable tertiary structures to function correctly. nih.govresearchgate.net

Studies have shown that spermine can selectively stabilize certain RNA conformations, such as A-form helices, and can bind to regions with high negative charge density, like bulged-out regions in double-stranded RNA. nih.gov This selective stabilization can have functional consequences, for instance, by modulating the translation of messenger RNA (mRNA). nih.govnih.gov In some cases, spermine binding to the 5' untranslated region (UTR) of an mRNA can induce a structural transition that regulates protein synthesis. nih.gov

Furthermore, spermine and its analogues have been shown to significantly stabilize RNA-DNA hybrids. nih.govacs.org This is relevant in the context of antisense therapies, where stabilizing the hybrid formed between a therapeutic oligonucleotide and its target mRNA is crucial. In the absence of polyamines, the melting temperature (Tm) of an RNA-DNA hybrid can be around 41°C, but in the presence of spermine analogues, this can increase to over 80°C, demonstrating a potent stabilizing effect. nih.gov Circular dichroism studies indicate that in the presence of polyamines, these hybrids are stabilized in a conformation resembling A-form DNA. nih.gov

Table 2: Effect of Polyamines on the Melting Temperature (Tm) of an RNA-DNA Hybrid

| Polyamine (Concentration) | Tm of RNA-PODNA Hybrid (°C) | Tm of RNA-PSDNA Hybrid (°C) |

|---|---|---|

| None | 41 ± 1 | 35 ± 1 |

| Spermine Analogue (25 µM) | 80 | 78 |

Data adapted from Ghose et al. (1999) Biochemistry 38(33):10775-84. nih.govNote: PODNA refers to phosphodiester DNA and PSDNA to phosphorothioate (B77711) DNA. The spermine analogue used was a hexamine.

Thermodynamic and Kinetic Analysis of Nucleic Acid Binding

The binding affinity of spermine for DNA is influenced by the base composition of the nucleic acid. A preference for AT-rich regions over GC-rich regions has been observed. plos.org The strength of the interaction also correlates with the charge of the polyamine, with spermine exhibiting the highest affinity among common biogenic polyamines. plos.org

Below is a table summarizing the thermodynamic parameters for spermine binding to different DNAs as determined by ITC.

| DNA Source (GC Content) | Binding Affinity (Ka, M-1) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |

| Clostridium perfringens (27%) | ~106 | Favorable | Dominant Positive | -8.5 to -7.6 |

| Escherichia coli (50%) | ~105 | Less Favorable/Endothermic | Positive | -7.6 to -7.2 |

| Micrococcus lysodeikticus (72%) | ~105 | Endothermic | Positive | -6.2 to -5.8 |

| Data adapted from studies on spermine interaction with DNA. plos.org |

The negative heat capacity change observed in these interactions points to the involvement of hydrophobic forces, likely arising from interactions between the non-polar methylene (B1212753) groups of spermine and the DNA molecule. plos.org

Kinetic studies on the B-DNA to Z-DNA transition induced by spermine have also provided insights into the binding process. The intrinsic affinity of spermine is significantly higher for Z-DNA compared to B-DNA, which explains the stabilization of the Z-form by spermine. nih.gov The number of spermine molecules that can bind to Z-DNA appears to be sequence-dependent. nih.gov

Spectroscopic Probes of Nucleic Acid Interaction (e.g., UV-Vis, Fluorescence, Circular Dichroism)

A variety of spectroscopic techniques have been employed to probe the interaction of spermine with nucleic acids, providing detailed information about the binding modes and resulting structural changes.

UV-Vis Spectroscopy: UV-Visible spectroscopy is a fundamental tool for monitoring nucleic acid concentration and conformational changes. The characteristic absorbance peak of nucleic acids at 260 nm can be used to study processes like spermine-induced condensation. By measuring the decrease in absorbance in the supernatant after centrifugation, the amount of precipitated nucleic acid can be quantified.

Fluorescence Spectroscopy: Fluorescence-based assays are highly sensitive for studying binding interactions. For instance, the displacement of intercalating dyes like ethidium (B1194527) bromide from DNA upon the addition of spermine can be monitored by a decrease in fluorescence intensity. This provides a measure of the competitive binding of spermine to the DNA.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly powerful for detecting conformational changes in chiral molecules like nucleic acids. The B-form of DNA, for example, has a characteristic CD spectrum that is altered upon interaction with spermine. Spermine has been shown to induce a transition from B-DNA to Z-DNA, which is accompanied by a dramatic change in the CD spectrum. nih.gov Similarly, the formation and aggregation of RNA G-quadruplexes in the presence of spermine are readily monitored by changes in their CD signatures. nih.gov Studies have shown that spermine can induce changes in the CD spectra of G-quadruplex DNA, indicating significant conformational alterations. nih.gov

The table below summarizes the typical applications of these spectroscopic techniques in studying spermine-nucleic acid interactions.

| Spectroscopic Technique | Information Obtained |

| UV-Vis Spectroscopy | Quantification of nucleic acid condensation and precipitation. |

| Fluorescence Spectroscopy | Determination of binding affinity through competitive displacement assays. |

| Circular Dichroism (CD) | Detection of conformational changes (e.g., B-Z transition, G-quadruplex formation/aggregation). |

Morphological Changes in Nucleic Acids Induced by Bis(phosphoric acid) Spermine Hydrate (B1144303) (e.g., condensation, B-A transition, B-Z transition)

The polycationic nature of spermine allows it to induce significant morphological changes in nucleic acids, primarily through the neutralization of the negatively charged phosphate backbone.

Condensation: One of the most prominent effects of spermine on DNA is its ability to induce condensation. This process involves the collapse of extended DNA molecules into compact, ordered structures. This phenomenon has been observed for both long and short DNA duplexes. nih.gov The condensation is thought to be crucial for the packaging of DNA within cells and viral capsids. Different structural isomers of spermine can lead to variations in the resulting condensed structures, with some forming liquid crystalline phases. nih.govnih.gov For example, in the presence of spermine, calf thymus DNA can form a cholesteric phase with a hexagonal order. nih.govnih.gov

B-A Transition: While less common than the B-Z transition, there is some evidence suggesting that polyamines can influence the transition from the B-form of DNA to the A-form. The structure of the polyamine appears to be a critical factor, with those having a trimethylene separation between amine charges, like spermidine (B129725) and spermine, potentially stabilizing the A-form. nih.gov

B-Z Transition: Spermine is a potent inducer of the transition from the right-handed B-form of DNA to the left-handed Z-form, particularly in sequences with alternating purine-pyrimidine tracts like (dG-dC)n. nih.gov The stabilization of Z-DNA by spermine is due to its higher binding affinity for the Z-conformation compared to the B-conformation. nih.gov This transition is dependent on the spermine concentration and can be reversed at higher concentrations. nih.gov The ability of spermine to induce this conformational change suggests a potential role in gene regulation, as Z-DNA has been implicated in various cellular processes.

Interactions with Proteins and Enzymes (in model systems)

The spermine cation also interacts with proteins and enzymes, modulating their structure and function. These interactions are often electrostatic in nature, involving the positive charges of spermine and negatively charged residues on the protein surface.

Biochemical assays have been instrumental in characterizing the binding sites of spermine on proteins. Electron spin resonance (ESR) spectroscopy, in conjunction with spin-labeling techniques, has been used to study the effect of spermine on erythrocyte membrane proteins. nih.gov These studies have shown that spermine can decrease the segmental motion of cytoskeletal proteins, suggesting a direct interaction that increases protein-protein associations within the cytoskeletal network. nih.gov

Furthermore, spermine has been shown to inhibit the low-ionic strength extraction of spectrin (B1175318), a major component of the erythrocyte skeleton. nih.gov Following treatment with spermine and extraction with Triton X-100, an increased amount of certain membrane and skeletal proteins remain associated with the Triton-insoluble shell. nih.gov These findings suggest that spermine can act as a bridge, linking skeletal and bilayer proteins. nih.gov

In the context of enzymes, spermine has been shown to interact with spermine synthase. The crystal structure of human spermine synthase reveals an active site pocket where the amine substrate is positioned through interactions with acidic residues and hydrophobic interactions with the enzyme. nih.gov

The table below provides examples of proteins and enzymes that have been shown to interact with spermine in model systems.

| Protein/Enzyme | Experimental Observation | Implied Interaction |

| Erythrocyte Membrane Proteins | Decreased segmental motion, inhibition of spectrin extraction. nih.gov | Binding to cytoskeletal proteins, bridging skeletal and bilayer proteins. nih.gov |

| Spermine Synthase | Crystal structure shows spermine in the active site. nih.gov | Specific binding involving acidic and hydrophobic residues. nih.gov |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Increased half-life of the protein in the presence of a spermine analog. nih.gov | Post-transcriptional regulation and stabilization of the enzyme. nih.gov |

Modulatory Effects on Enzyme Activity (e.g., in vitro enzyme kinetics)

The interaction of spermine and its derivatives with enzymes can lead to either stimulation or inhibition of their catalytic activity. The presence of the phosphate moieties in bis(phosphoric acid) spermine hydrate can further influence these interactions due to their own potential to interact with enzyme active sites or allosteric sites.

One notable study investigated the inhibitory effects of spermine diphosphate (B83284) salt on the activity of anthrax lethal factor (LF) protease. nih.gov The results demonstrated that spermine diphosphate is a potent inhibitor of this enzyme, with a reported inhibition constant (Ki) of 0.9 ± 0.09 μM. nih.gov This inhibitory effect was found to be concentration-dependent. nih.gov The study also evaluated other polyamines and aminoglycosides, highlighting the specificity of the interaction. nih.gov

Table 1: Inhibitory Activity of Spermine Diphosphate and Related Compounds on Anthrax Lethal Factor (LF) Protease

| Compound | Ki (μM) |

|---|---|

| Spermine diphosphate salt | 0.9 ± 0.09 |

| Amikacin | 23.3 |

| Neamine (free base) | 31.1 ± 5.6 |

| Spermidine | >100 |

| Apramycin | 111 |

| Putrescine | >300 |

Data from Cationic polyamines inhibit anthrax lethal factor protease. nih.gov

In another instance, spermine was shown to modulate the activity of phenylalanine hydroxylase in isolated liver cells. nih.gov Pre-treatment with spermine was found to abolish the glucagon-stimulated increase in the enzyme's phosphorylation, leading to a decrease in its activity. nih.gov A 50% inhibition of phenylalanine hydroxylation flux was observed at approximately 10 μM spermine. nih.gov

The interaction of spermine with cGMP phosphodiesterase from bovine brain has also been documented. nih.gov In its basal state, the enzyme was inhibited by micromolar concentrations of spermine; however, this inhibition was not observed when the enzyme was activated by Ca2+ and the calcium-dependent regulatory protein. nih.gov This suggests that the modulatory effect of spermine can be dependent on the activation state of the target enzyme.

Conformational Changes in Proteins Induced by Bis(phosphoric acid) Spermine Hydrate

The binding of polyamines can induce a more compact structure in some proteins, and in certain cases, can influence protein-protein interactions and aggregation. nih.gov The presence of phosphate ions from bis(phosphoric acid) spermine hydrate could further modulate these interactions, potentially forming salt bridges with positively charged amino acid residues or competing with the protein's own phosphorylation sites.

Interactions with Lipid Membranes and Phospholipid Bilayers (in model systems)

The interaction of bis(phosphoric acid) spermine hydrate with lipid membranes is primarily governed by electrostatic forces. The positively charged spermine moiety can interact strongly with the negatively charged phosphate head groups of phospholipids (B1166683) in the bilayer. nih.gov

Studies on the interaction of various polyamines with phospholipid vesicles have shown that the strength of this interaction is dependent on the number of positive charges on the polyamine and the net negative charge of the phospholipid. nih.gov Spermine, with its +4 charge at physiological pH, exhibits a strong ionic interaction with acidic phospholipids. nih.gov This interaction can lead to the aggregation of vesicles and modifications in membrane properties. nih.gov

The crystal structure of spermine phosphate hexahydrate reveals a packing arrangement where spermine and monohydrogen phosphate ions form distinct sheets. nih.gov This layered structure with channels of water molecules suggests how spermine and phosphate might organize at a membrane interface, potentially influencing the local hydration and structure of the lipid bilayer. nih.gov

Influence on Membrane Fluidity and Phase Transitions

The binding of polyamines to the surface of lipid bilayers can influence the physical state of the membrane, including its fluidity and phase transition behavior. The interaction of spermine with phosphatidylglycerol vesicles has been shown to increase the main phase transition temperature (Tm). researchgate.net This indicates that spermine binding leads to a stabilization of the gel phase of the lipid bilayer, making it less fluid. This effect is attributed to the neutralization of the negative charges of the lipid head groups by spermine, which reduces electrostatic repulsion and allows for stronger van der Waals interactions between the lipid acyl chains. researchgate.net

The extent of this influence is dependent on the specific phospholipid and the concentration of the polyamine. For instance, in dipalmitoylphosphatidic acid (DPPA) monolayers, the presence of spermine in the subphase alters the mechanical properties and the conditions under which lipid reorganization occurs. nih.gov

Specificity and Selectivity in Biomolecular Recognition

The specificity and selectivity of bis(phosphoric acid) spermine hydrate in its interactions with biomolecules are a consequence of a combination of factors, including electrostatics, hydrogen bonding, and shape complementarity. The highly charged and flexible nature of the spermine molecule allows it to adapt its conformation to bind to various molecular targets.

The interaction of polyamines with DNA is a well-studied example of their binding specificity. Polyamines are known to bind to the phosphate backbone of DNA, with a preference for certain DNA conformations and sequences. nih.gov The crystal structure of spermine phosphate hexahydrate has been suggested to be relevant to the binding of spermine to DNA, where the spacing of the phosphate groups in the crystal might mimic the arrangement of phosphates along the DNA helix. nih.gov

In the context of proteins, the selectivity of polyamine interactions can be seen in their differential effects on various enzymes. As noted earlier, spermine can inhibit some enzymes while having no effect on or even stimulating others. nih.govnih.govnih.gov This selectivity likely arises from the specific arrangement of charged and polar residues in the binding sites of different proteins. The presence of phosphate in bis(phosphoric acid) spermine hydrate adds another layer of potential specificity, as it can interact with phosphate-binding pockets on proteins, such as those found in kinases and phosphatases.

Biophysical and Biochemical Effects of Bis Phosphoric Acid Spermine Hydrate in Model Systems

Effects on Macromolecular Condensation and Organization

Spermine (B22157) is a potent agent for the condensation and organization of macromolecules, most notably nucleic acids. This capability stems from its ability to neutralize the dense negative charges of the phosphate (B84403) backbone, reducing electrostatic repulsion and facilitating the collapse of these molecules into compact structures.

The condensation of DNA by spermine is a well-documented phenomenon driven primarily by electrostatic interactions. nih.gov As a tetravalent cation at physiological pH, spermine efficiently neutralizes the negative charges on the phosphate groups of the DNA backbone. Studies using electric dichroism and birefringence have shown that DNA condensation occurs when approximately 90% of the phosphate charges are neutralized by spermine. nih.gov This charge neutralization reduces the electrostatic repulsion between adjacent DNA segments, allowing the molecule to fold and compact. nih.gov

The process is often biphasic; at low concentrations, spermine induces a shrinkage or partial compaction of DNA molecules, while higher concentrations lead to the formation of tightly packed, condensed structures. nih.gov The mechanism involves an initial increase in the stiffness of the DNA molecule, followed by bending at higher spermine concentrations, which facilitates the collapse into condensed forms. nih.gov In solution, these condensed structures are often observed as toroidal (donut-shaped) particles. nih.gov It is believed that polyamines like spermine are key players in stabilizing the highly compact forms of DNA found in biological contexts such as chromatin and viral heads. nih.gov

Beyond simple condensation, spermine plays a crucial role in the formation and stabilization of specific higher-order nucleic acid structures. The electrostatic interaction between the polyamine and DNA is a dominant factor in these structural transitions. nih.gov Spermine can induce the transition of DNA from the canonical B-form to the A-form, a structural change characterized by a more compact helix. nih.gov The rationale for this is that the distance between phosphate groups along the A-form backbone is a better fit for the spacing of the amine groups on the spermine molecule. nih.gov

Furthermore, spermine doesn't just induce condensation but also organizes DNA into ordered arrangements. The condensation process can result in the parallel ordering of neighboring DNA segments. nih.gov In addition to duplex DNA, spermine has been observed to interact with and stabilize other non-canonical structures, including Z-DNA. nih.gov The ability of spermine to promote such structural polymorphism is thought to be relevant to the dynamic nature of DNA in cellular environments. nih.gov

Influence on Biophysical Properties of Nucleic Acids and Proteins

Spermine significantly impacts the fundamental biophysical properties of nucleic acids and, to some extent, proteins, primarily through stabilization effects.

Spermine is a highly effective stabilizer of nucleic acid duplexes, significantly increasing their thermal stability. This is quantified by a rise in the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The stabilizing effect of cations on DNA duplex formation follows a clear hierarchy, with spermine being more potent than cations of lower charge. nih.govresearchgate.net

The stabilizing power of spermine is so pronounced that it can compensate for inherent instabilities within a DNA duplex, such as those caused by mismatched base pairs or bulge loops. nih.govbohrium.com This can make an imperfectly matched duplex as thermodynamically and kinetically stable as a perfect one. nih.gov This stabilization is attributed to the favorable electrostatic interactions between the polyamine and the nucleic acid, which screen charge repulsion and favor the duplex state. bohrium.com

| Condition | Tm (°C) | Change in Tm (ΔTm from Buffer) (°C) |

|---|---|---|

| Tris-HCl Buffer (Control) | ~40 | - |

| + 100 mM NaCl | ~48 | +8 |

| + 20 mM MgCl2 | ~53 | +13 |

| + 5 mM Spermidine (B129725) | ~58 | +18 |

| + 5 mM Spermine | ~65 | +25 |

Data adapted from studies on oligonucleotide melting, illustrating a general trend. researchgate.net

Linear polyamines, including spermine, have been shown to stabilize double-stranded DNA against thermal denaturation in proportion to the number of amino groups they contain. researchgate.net This suggests that the charge density of the polyamine is a key determinant of its stabilizing capacity.

| Spermine Concentration (µM) | Melting Temperature (Tm) (°C) |

|---|---|

| 0 (Control) | 63.5 |

| 50 | 68.0 |

| 100 | 70.5 |

| 200 | 72.5 |

Data derived from graphical representations in studies on thermophile-derived polyamines. researchgate.net

Modulation of Molecular Processes in Cell-Free or Reconstituted Systems

In simplified, cell-free systems that reconstitute fundamental biological processes, spermine demonstrates a significant modulatory role. Its effects are particularly evident in processes involving nucleic acids, such as gene expression. nih.gov Polyamines can influence the interaction between DNA and proteins, a critical aspect of transcription and replication. bohrium.com

The influence of spermine on gene expression in cell-free assays is notably concentration-dependent, exhibiting a biphasic pattern. nih.gov At low concentrations, spermine can enhance gene expression. This promotion is thought to be linked to the induction of a specific, shrunken DNA conformation that is more favorable for transcription. nih.gov Conversely, at high concentrations, spermine inhibits gene expression. This inhibition is attributed to the formation of highly compact, tightly packed DNA structures that are inaccessible to the transcriptional machinery. nih.gov These findings highlight how the physical state of DNA, as modulated by spermine, can directly impact its biological activity in a controlled, in vitro setting.

In vitro Transcription and Replication Modulation

Spermine plays a critical role in modulating the processes of gene transcription and DNA replication. nih.gov Its polycationic nature allows it to bind to the negatively charged phosphate backbone of nucleic acids, thereby stabilizing DNA and chromatin structures. nih.govdrugbank.com This interaction can influence the accessibility of the DNA template to polymerases and other regulatory factors.

In in vitro transcription systems, spermine has been shown to have a significant, though complex, influence. It is often considered a crucial component in transcription reaction buffers, where it can enhance the efficiency of RNA polymerases, such as T7 RNA polymerase. researchgate.netiris-biotech.de The stimulatory effect is not always linear and can be concentration-dependent, sometimes showing a biphasic response where stimulation is observed at lower concentrations while higher concentrations can become inhibitory. researchgate.netnih.gov For instance, spermine has been observed to be effective at concentrations of 0.1 mM and 1 µM. nih.gov One of the proposed mechanisms for this enhancement is spermine's ability to stabilize the complex between the enzyme and the DNA template. researchgate.net Furthermore, polyamines can enhance the binding of certain transcription factors to their DNA targets while inhibiting others, suggesting a role in the differential regulation of gene expression. nih.govnih.gov Studies have also shown that spermine can rescue transcriptional activity that has been inhibited by DNA intercalating agents like actinomycin (B1170597) D, suggesting it can compete with or displace such molecules from the DNA template. nih.govnih.gov

Similarly, spermine influences in vitro DNA replication. It can stimulate the movement of the DNA replication fork in polyamine-deficient systems. nih.gov The interactions of spermine with DNA can lead to conformational changes and condensation of the DNA structure, which can modulate the replication process. nih.gov Just as with transcription, spermine can also attenuate the inhibitory effects of certain compounds on DNA replication. nih.govnih.gov This protective effect is attributed to its ability to interfere with the binding of inhibitory agents to the DNA, thereby preserving the template's availability for DNA polymerases. nih.gov

| System | Spermine Concentration | Observed Effect | Reference |

|---|---|---|---|

| In vitro transcription with T7 RNA Polymerase | 1 mM | 2- to 4-fold stimulation of full-length transcript synthesis. | researchgate.net |

| In vitro transcription with mammalian RNA Polymerase | 1 µM | Increases the affinity of chromatin for the enzyme, enhancing transcription. | nih.gov |

| In vitro transcription inhibited by 10 µM Actinomycin D | 0.1 - 0.2 mM | Rescued ~60% of the transcriptional activity. | nih.gov |

| Rat liver nuclei transcription | 0.1 mM and 1 µM | Biphasic stimulation of RNA synthesis, particularly the high-salt α-amanitin-sensitive reaction. | nih.gov |

Regulation of Enzyme-Substrate Interactions

Spermine can directly influence enzymatic activity by binding to enzymes and modulating their interaction with substrates. This regulation is often achieved through electrostatic interactions between the positively charged spermine and acidic residues on the enzyme surface. nih.gov The effects can range from potent activation to inhibition, depending on the specific enzyme and its mechanism.

A prominent example of enzymatic activation by spermine is its effect on Protein Kinase CK2 , a ubiquitous eukaryotic serine/threonine kinase. nih.gov The catalytic activity of CK2 can be enhanced several-fold by polyamines, with spermine being the most efficient stimulator. nih.govsigmaaldrich.com This stimulation is highly correlated with the binding efficiency of spermine to the enzyme. nih.gov Research has identified a specific polyamine binding site on the regulatory β-subunit of CK2. nih.govsigmaaldrich.com The interaction is thought to be primarily ionic, involving the positive charges of spermine and negatively charged acidic amino acids within this binding site. nih.gov

Conversely, spermine itself is a substrate for enzymes involved in its metabolic pathway, such as Spermine Oxidase (SMO) . Mechanistic studies with human SMO have revealed a ping-pong kinetic pattern. nih.govnih.gov The enzyme is first reduced by spermine in a biphasic process, and then re-oxidized by molecular oxygen. nih.govnih.gov Detailed kinetic analyses have determined the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for spermine, providing a quantitative understanding of this enzyme-substrate interaction. The pH profile of the reaction suggests that the active form of spermine for this enzyme has three charged nitrogen atoms. nih.gov

The regulatory role of spermine extends to other enzymes as well. For instance, it can affect the activity of spermidine/spermine N-acetyltransferase (SSAT), an enzyme that acetylates spermine and spermidine. The apparent affinity of some SSAT enzymes for spermine has been shown to be in the millimolar range, with pre-incubation of the enzyme with spermine dramatically increasing the apparent affinity and catalytic efficiency. mdpi.com

| Enzyme | Organism/System | Parameter | Value | Comment | Reference |

|---|---|---|---|---|---|

| Protein Kinase CK2 | Eukaryotic | Effect | Potent Stimulator | Spermine is the most efficient polyamine stimulator, binding to the β-subunit. | nih.govsigmaaldrich.com |

| Spermine Oxidase (SMO) | Human, recombinant | kcat | 6.6 s-1 | Overall catalytic rate. | nih.govnih.gov |

| Apparent Kd | 48 µM (at pH 8.3) | For the rapid phase of enzyme reduction by spermine. | nih.govnih.gov | ||

| kcat/KO2 | 13 mM-1s-1 | Second-order rate constant for the reaction with oxygen. | nih.govnih.gov | ||

| Spermidine/Spermine N-acetyltransferase (SaSpeG) | Staphylococcus aureus | Apparent Km for Spermine | 1.3 mM | Without pre-incubation with spermine. Affinity increases dramatically upon pre-incubation. | mdpi.com |

| Spermidine Synthase (hSpdS) | Human | Kd for dcSAH (inhibitor) | 1.1 ± 0.3 µM | Binding affinity of an inhibitor, demonstrating interaction at the active site. | nih.gov |

Computational and Theoretical Investigations of Bis Phosphoric Acid Spermine Hydrate

Molecular Dynamics Simulations of Bis(phosphoric acid) Spermine (B22157) Hydrate (B1144303) in Aqueous Environments and with Biomolecules

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the examination of the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom over time, providing a detailed picture of molecular motion and interactions.

Conformational Sampling and Dynamics of Bis(phosphoric acid) Spermine Hydrate

The flexibility of the spermine backbone is crucial for its biological function, allowing it to adopt various conformations to bind effectively to different biomolecular partners. MD simulations are instrumental in exploring the conformational landscape of bis(phosphoric acid) spermine hydrate. These simulations reveal that the polyamine chain is not static but dynamically samples a range of shapes. The protonated amine groups and the phosphate (B84403) counter-ions significantly influence the preferred conformations through electrostatic interactions and hydrogen bonding.

In aqueous solution, the spermine moiety can exist in both extended and bent conformations. The transition between these states is a dynamic process influenced by interactions with surrounding water molecules and ions. Theoretical studies on spermine and its analogues have shown that the length of the aliphatic chains and the location of the positive charges dictate the molecule's ability to bend and adapt its shape. nih.govnih.gov For instance, simulations have demonstrated that spermine can induce bending in DNA helices, a process dependent on the specific DNA sequence and the conformational flexibility of the polyamine. nih.gov

The table below summarizes key conformational parameters that can be extracted from MD simulations of bis(phosphoric acid) spermine hydrate.

| Parameter | Description | Typical Findings from Spermine Simulations |

| End-to-End Distance | The distance between the two terminal primary amine groups. | Varies significantly, indicating transitions between extended and bent conformations. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations in Rg reflect the dynamic nature of the molecule's shape. |

| Dihedral Angle Distribution | The distribution of torsion angles along the carbon backbone. | Reveals the preferred rotational states of the chemical bonds, highlighting conformational preferences. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | High RMSD values indicate significant conformational changes over the simulation time. nih.gov |

Solvent Interaction Analysis and Hydration Effects

The interaction of bis(phosphoric acid) spermine hydrate with its aqueous environment is critical to its behavior and function. Water molecules form structured hydration shells around the charged amine and phosphate groups, mediating their interactions. wikipedia.orgacs.org MD simulations allow for a detailed analysis of these hydration layers.

A hydration shell, or hydration sphere, is the layer of solvent molecules that are directly interacting with a solute. wikipedia.org The properties of water within this shell can differ significantly from bulk water. acs.orgnih.gov For bis(phosphoric acid) spermine hydrate, the positively charged ammonium (B1175870) groups and the negatively charged phosphate ions are heavily hydrated. The water molecules in the first hydration shell are highly ordered due to strong electrostatic interactions.

Analysis of the radial distribution function (RDF) from MD simulations can quantify the structure of these hydration shells. The RDF describes the probability of finding a water molecule at a certain distance from a specific atom or functional group of the solute.

The table below illustrates the kind of data that can be obtained from an RDF analysis of the hydration of bis(phosphoric acid) spermine hydrate.

| Functional Group | Peak Position of First Hydration Shell (Å) | Coordination Number (Number of Water Molecules) |

| Primary Ammonium (-NH3+) | ~2.7 | 4-6 |

| Secondary Ammonium (-NH2+-) | ~2.8 | 3-5 |

| Phosphate (PO4)3- Oxygen | ~2.6 | 5-7 |

These simulations reveal that the hydration shell is not static; water molecules are continuously exchanging between the hydration layer and the bulk solvent. The residence time of water molecules in the hydration shell, which can also be calculated from MD simulations, provides insights into the dynamics of these exchange processes. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. youtube.com These methods are essential for understanding the intrinsic properties of bis(phosphoric acid) spermine hydrate, such as its reactivity and electrostatic nature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. doshisha.ac.jpresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.

The following table presents hypothetical HOMO and LUMO energy values for bis(phosphoric acid) spermine hydrate, illustrating the type of data generated from quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Interpretation |

| HOMO | -8.5 | Represents the energy of the highest energy electrons; indicates the propensity to donate electrons. A higher energy value suggests a better electron donor. researchgate.net |

| LUMO | -1.2 | Represents the energy of the lowest energy empty orbital; indicates the propensity to accept electrons. A lower energy value suggests a better electron acceptor. researchgate.net |

| HOMO-LUMO Gap | 7.3 | The energy difference between HOMO and LUMO; a larger gap implies higher stability and lower reactivity. mdpi.com |

Electrostatic Potential Mapping and Charge Distribution

The electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. acs.org It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. nih.gov ESP maps are color-coded, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For bis(phosphoric acid) spermine hydrate, the ESP map would clearly show the localization of positive charge on the protonated amine groups and negative charge on the phosphate ions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biomolecules. capes.gov.brmdpi.com The regions of high positive potential on the spermine moiety are the likely sites for interaction with negatively charged molecules like DNA and acidic proteins.

Docking Simulations for Predicting Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode of a small molecule (ligand) to a macromolecular target, such as a protein or a nucleic acid.

For bis(phosphoric acid) spermine hydrate, docking simulations can be employed to understand how it interacts with its biological targets. For example, docking studies of spermine with DNA have shown that it preferentially binds to the major and minor grooves, with the specific binding mode being influenced by the DNA sequence. nih.govnih.gov The positively charged amine groups form strong electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone of DNA. nih.gov

Similarly, docking simulations can predict the binding of bis(phosphoric acid) spermine hydrate to proteins. Studies on polyamine-protein interactions have revealed that polyamines often bind to negatively charged pockets on the protein surface, stabilized by a network of hydrogen bonds and electrostatic interactions. nih.govnih.gov

The results of docking simulations are typically evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy indicates a more stable and favorable interaction.

The following table provides a hypothetical example of docking results for bis(phosphoric acid) spermine hydrate with different biomolecular targets.

| Biomolecular Target | Predicted Binding Site | Estimated Binding Energy (kcal/mol) | Key Interacting Residues/Bases |

| DNA (B-form) | Major Groove | -9.5 | Guanine, Adenine, Phosphate backbone |

| Albumin (Protein) | Negatively charged surface pocket | -7.2 | Aspartic acid, Glutamic acid |

| Spermine Synthase (Enzyme) | Active site cavity | -8.8 | Aspartate, Tyrosine, Serine |

These docking predictions provide valuable hypotheses about the molecular basis of the biological activity of bis(phosphoric acid) spermine hydrate, which can then be tested experimentally.

Binding Energy Calculations and Free Energy Perturbation Methods

Binding energy calculations are a important component in understanding the stability of the complex formed between spermine and phosphoric acid groups. These calculations, often performed using molecular mechanics and quantum mechanics/molecular mechanics (QM/MM) methods, provide quantitative estimates of the interaction strength.

Theoretical studies modeling the interaction of spermine with the phosphate groups on DNA oligomers have yielded significant insights. Energy minimization calculations have been employed to determine the stability of these complexes. For instance, in a model of spermine complexed with a d(G-C)5d(G-C)5 oligomer, a significant stabilization energy of -516.7 kcal/mol was calculated, indicating a very strong and favorable interaction pnas.org.

The sequence of the nucleic acid can influence the binding energetics. Studies comparing different DNA sequences revealed that spermine's interaction with the minor groove of a d(G)10-d(C)10 sequence is approximately 50 kcal/mol less stable than with other sequences examined oup.com. Further calculations have quantified the energies of interaction between spermine and the phosphate backbone of DNA, with values around -451 kcal/mol for d(A)10-d(T)10 and -426 kcal/mol for d(AT)5-d(AT)5 sequences oup.com. These differences highlight the sensitivity of the binding energy to the specific arrangement of the phosphate groups.

Molecular dynamics simulations with simulated annealing have also been used to calculate the stabilization energies of spermine-DNA complexes. These studies have indicated that spermine preferentially stabilizes A-DNA over B-DNA researchgate.net. The strong electrostatic attraction between the positively charged amino groups of spermine and the negatively charged phosphate groups is the primary driver of these favorable binding energies oup.com.

Table 1: Calculated Interaction and Stabilization Energies of Spermine-Phosphate Complexes

| Interacting Molecules | Methodology | Calculated Energy (kcal/mol) | Finding |

|---|---|---|---|

| Spermine and d(G-C)5d(G-C)5 | Energy Minimization | -516.7 | Represents the overall stabilization energy of the complex. pnas.org |

| Spermine and d(A)10-d(T)10 | Energy Minimization | -451 | Energy of phosphate interactions. oup.com |

| Spermine and d(AT)5-d(AT)5 | Energy Minimization | -426 | Energy of phosphate interactions. oup.com |

| Spermine and d(G)10-d(C)10 | Energy Minimization | ~50 kcal/mol less stable | Comparison of minor groove interaction with other sequences. oup.com |

Development and Refinement of Computational Models for Bis(phosphoric acid) Spermine Hydrate Interactions

The development of accurate computational models is essential for simulating and understanding the dynamic interactions between spermine and phosphoric acid groups. Over the years, these models have evolved in complexity and predictive power.

Early theoretical models often treated spermine as a rigid body and did not allow for conformational changes in the interacting DNA molecule oup.com. However, subsequent research demonstrated the necessity of incorporating flexibility into the models. Energy minimization calculations that allowed both the spermine and the DNA oligomer to change their conformations revealed that spermine binding can induce significant structural changes, such as the bending of the DNA nih.govnih.gov.

Molecular mechanics force fields have been central to these investigations, enabling the evaluation of spermine docking at various positions, including the major and minor grooves of DNA and along the phosphate backbone oup.comnih.gov. These studies concluded that for certain DNA sequences, interaction in the major groove is the most favorable, leading to substantial DNA bending as it wraps around the spermine molecule nih.gov.

More advanced molecular dynamics (MD) simulations have provided a more detailed picture by explicitly including water molecules and counter-ions nih.gov. These simulations have shown that spermine can displace water from the grooves of DNA and that interactions between the amine groups of spermine and the phosphate groups of DNA are stable and long-lasting on the simulation timescale nih.gov.